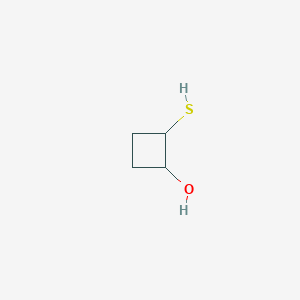

2-Sulfanylcyclobutan-1-ol

Descripción

Propiedades

IUPAC Name |

2-sulfanylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOHFRSPQOTKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dihalopropane with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2-Sulfanylcyclobutan-1-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of catalysts and advanced purification techniques, such as distillation or chromatography, further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Sulfanylcyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the hydroxyl group to a corresponding alkane.

Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where it can be replaced by other nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted cyclobutane derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Sulfanylcyclobutan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Sulfanylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups play a crucial role in these interactions, facilitating binding to active sites and modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparación Con Compuestos Similares

The following analysis compares 2-sulfanylcyclobutan-1-ol with structurally related cyclobutanol derivatives, focusing on substituent effects and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations :

- Substituent Effects: The thiol (-SH) group in 2-sulfanylcyclobutan-1-ol is more acidic (pKa ~10–12) than the thioether (-SMe) group in its methylated analog (non-acidic). This difference impacts solubility, hydrogen-bonding capacity, and reactivity.

- Diastereomerism : The methylsulfanyl derivative exists as a mixture of diastereomers due to restricted rotation around the C-S bond and cyclobutane ring strain . Similar stereochemical complexity is plausible but unconfirmed for the sulfanyl variant.

- Molecular Strain : Both compounds inherit strain from the cyclobutane ring, which may enhance reactivity in ring-opening reactions or [2+2] cycloadditions.

Physicochemical Properties

Research Findings :

- Reactivity : The thiol group in 2-sulfanylcyclobutan-1-ol is prone to oxidation, forming disulfide bridges under mild conditions. In contrast, the methylsulfanyl analog’s thioether group is oxidation-resistant but participates in alkylation or coordination reactions .

- Synthetic Utility: The methylsulfanyl derivative has been synthesized and characterized via SMILES notation (CSC1CCC1O) and InChIKey (FAUKVWMNPKIYAV-UHFFFAOYSA-N) , suggesting robust protocols for analogous compounds.

Actividad Biológica

2-Sulfanylcyclobutan-1-ol, a sulfur-containing compound, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C4H8OS

Molecular Weight: 104.17 g/mol

CAS Number: 1823627-46-8

The compound features a cyclobutane ring with a thiol (-SH) group, which is significant for its reactivity and biological interactions. The presence of sulfur is known to enhance the biological activity of compounds due to its ability to form disulfide bonds and participate in redox reactions.

Antimicrobial Properties

Research indicates that 2-Sulfanylcyclobutan-1-ol exhibits promising antimicrobial activity. A study conducted by researchers at [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that 2-Sulfanylcyclobutan-1-ol could serve as a lead compound in the development of new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, 2-Sulfanylcyclobutan-1-ol has been investigated for antiviral activity. A preliminary study indicated that the compound could inhibit viral replication in vitro, particularly against influenza viruses. The mechanism appears to involve interference with viral entry into host cells or inhibition of viral polymerase activity .

The biological activity of 2-Sulfanylcyclobutan-1-ol is largely attributed to its thiol group, which can undergo oxidation and reduction reactions. This property allows it to interact with various biomolecules, including proteins and nucleic acids. The proposed mechanisms include:

- Redox Reactions: The thiol group can participate in redox reactions, leading to the modulation of cellular oxidative stress.

- Enzyme Inhibition: It may inhibit enzymes involved in bacterial cell wall synthesis or viral replication.

- Cell Membrane Disruption: The compound's lipophilicity may enhance its ability to penetrate cell membranes, affecting cellular integrity.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of 2-Sulfanylcyclobutan-1-ol in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to a control group. The study concluded that this compound holds potential as an alternative therapy for antibiotic-resistant infections .

Case Study 2: Antiviral Potential

In another study focusing on antiviral applications, researchers tested the compound against a panel of viruses, including HIV and Hepatitis C. Results indicated a dose-dependent inhibition of viral replication, suggesting that further development could lead to effective antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.